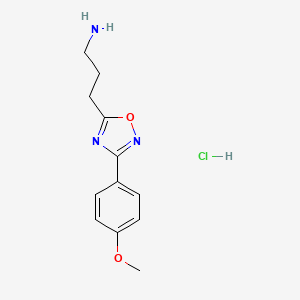

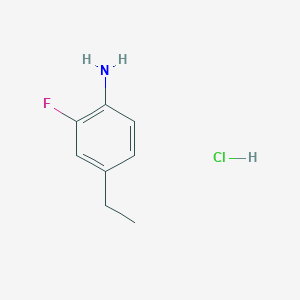

4-Ethyl-2-fluoroaniline hydrochloride

Overview

Description

4-Ethyl-2-fluoroaniline hydrochloride is a chemical compound with the formula C8H11ClFN . It is used in various chemical reactions and has a molecular weight of 175.63 .

Molecular Structure Analysis

The molecular structure of 4-Ethyl-2-fluoroaniline hydrochloride is represented by the formula C8H11ClFN . Unfortunately, the specific structural details or a visual representation of the molecule is not available in the retrieved sources.Chemical Reactions Analysis

While the specific chemical reactions involving 4-Ethyl-2-fluoroaniline hydrochloride are not detailed in the retrieved sources, it’s worth noting that anilines, in general, are involved in a variety of chemical reactions. These include reactions with secondary amines, primary amines, and ammonia equivalents .Physical And Chemical Properties Analysis

4-Ethyl-2-fluoroaniline hydrochloride is a powder at room temperature . It has a melting point of 151-153 degrees Celsius . More specific physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Medicine: Diagnostic Agents and Therapeutics

4-Ethyl-2-fluoroaniline hydrochloride shows potential in the medical field as a precursor for the synthesis of various pharmaceutical compounds. Its structural properties allow for high GI absorption and BBB permeability, making it a valuable candidate for developing central nervous system (CNS) drugs . Additionally, its inhibitory action on CYP1A2 can be leveraged to modulate the metabolism of certain medications, potentially enhancing their therapeutic efficacy .

Agriculture: Pesticide Development

In agriculture, 4-Ethyl-2-fluoroaniline hydrochloride could be utilized in the synthesis of novel pesticides. Its fluorinated aromatic structure can contribute to the development of compounds with enhanced bioactivity and stability, providing effective protection against pests while potentially reducing environmental impact .

Material Science: Advanced Polymer Synthesis

The compound’s properties are beneficial in material science, particularly in the synthesis of advanced polymers. Its ability to integrate into polymer chains can improve the material’s thermal stability and chemical resistance, which is crucial for high-performance materials used in aerospace and automotive industries .

Environmental Science: Biodegradation Studies

Environmental science can benefit from 4-Ethyl-2-fluoroaniline hydrochloride in studying the biodegradation of fluorinated compounds. Research on its aerobic degradation could provide insights into the environmental fate of such compounds and inform strategies to mitigate their impact .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 4-Ethyl-2-fluoroaniline hydrochloride can serve as a standard in chromatographic analysis due to its well-defined physical and chemical properties. It can help in the calibration of equipment and the development of new analytical methods for detecting complex organic compounds .

Biochemistry: Enzyme Inhibition Studies

The compound’s role as a CYP1A2 inhibitor makes it a valuable tool in biochemistry for studying enzyme inhibition. It can be used to investigate the metabolic pathways of various biochemical processes, aiding in the discovery of new drugs and therapeutic targets .

Pharmacology: Drug Design and Discovery

4-Ethyl-2-fluoroaniline hydrochloride’s pharmacokinetic properties, such as high GI absorption and BBB permeability, make it a promising scaffold in drug design. Its structure can be modified to create new pharmacologically active molecules, particularly in the CNS therapeutic area .

Industrial Processes: Chemical Synthesis Optimization

The compound is instrumental in optimizing chemical synthesis processes in industrial settings. Its involvement in the improved synthesis of complex molecules like sunitinib malate showcases its utility in creating more economical and environmentally friendly manufacturing protocols .

Safety And Hazards

4-Ethyl-2-fluoroaniline hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, and not releasing the material into the environment .

properties

IUPAC Name |

4-ethyl-2-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCLBSUUDHZHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855742 | |

| Record name | 4-Ethyl-2-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2-fluoroaniline hydrochloride | |

CAS RN |

1201943-86-3 | |

| Record name | 4-Ethyl-2-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

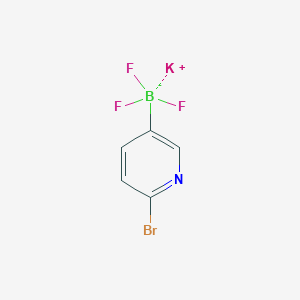

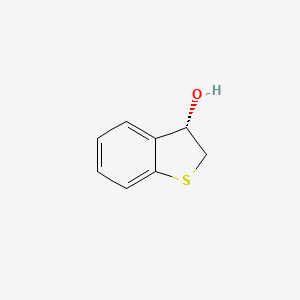

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

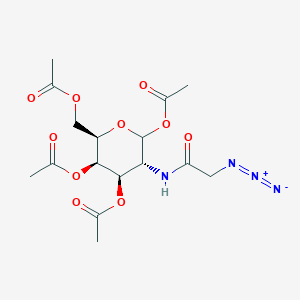

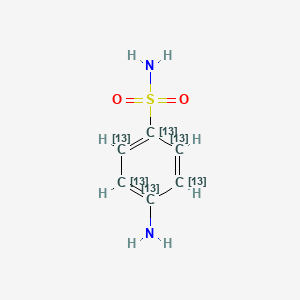

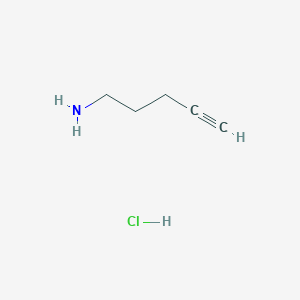

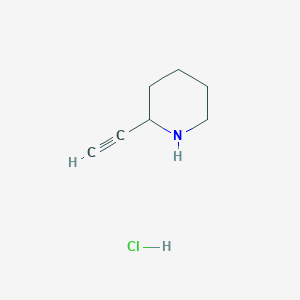

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1401474.png)